Predicted Lipophilicity (XLogP3) Distinguishes It from Phenolic FGFR1 Inhibitor Analogs
The target compound possesses a significantly higher predicted partition coefficient (XLogP3 of 5.4) compared to the highly active, hydroxyl-substituted analog 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (XLogP3 predicted to be approximately 3.0-3.5), due to the replacement of the phenol with a 4-methylphenyl group [1]. This ~2 log unit increase indicates substantially greater lipophilicity, which can translate to enhanced passive membrane permeability but potentially reduced aqueous solubility [2]. This differentiation is critical for selecting a compound with the appropriate physicochemical profile for a specific assay environment (e.g., cell-based vs. biochemical) or medicinal chemistry lead-optimization pathway.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.4 |
| Comparator Or Baseline | 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol: XLogP3 estimated at 3.0-3.5 (no publicly confirmed value from the same source) |
| Quantified Difference | Increase of approximately 1.9-2.4 log units |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem; baseline comparator estimated based on structural features. |
Why This Matters
This difference in lipophilicity guides procurement decisions when designing SAR studies focused on balancing cellular potency with solubility in a series.
- [1] PubChem. Compound Summary for CID 943315: N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine. Computed Properties (XLogP3). National Center for Biotechnology Information. Accessed April 29, 2026. View Source
- [2] Gryshchenko AA, et al. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorg Med Chem. 2015;23(9):2287-93. (Provides the identity and bioactivity of the comparator analog). View Source
